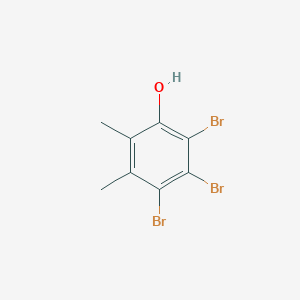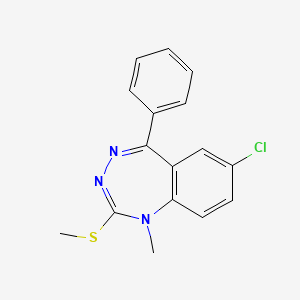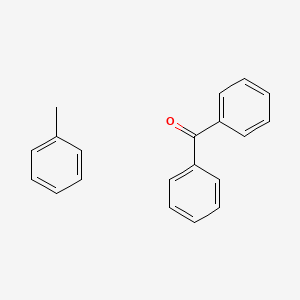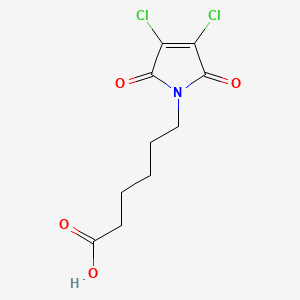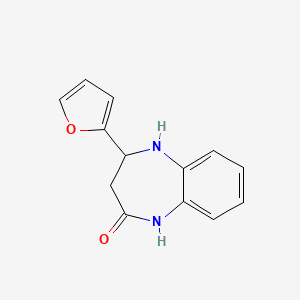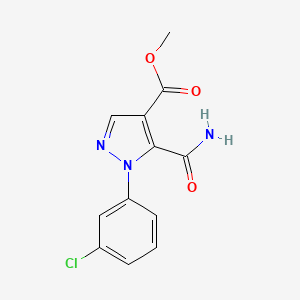
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid, an aminocarbonyl group, and a chlorophenyl group. The methyl ester functional group further adds to its chemical versatility.
準備方法
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step involves the carboxylation of the pyrazole ring, often using carbon dioxide in the presence of a strong base.
Substitution with the Aminocarbonyl Group: This can be done through the reaction of the pyrazole carboxylic acid with an amine derivative.
Chlorophenyl Substitution:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents, using reagents like sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol, using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl-substituted pyrazoles: These compounds have similar chlorophenyl groups but may differ in other substituents, affecting their reactivity and applications.
Aminocarbonyl-substituted pyrazoles: These compounds have the aminocarbonyl group but may lack the chlorophenyl or ester groups, leading to different chemical behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
103053-21-0 |
|---|---|
分子式 |
C12H10ClN3O3 |
分子量 |
279.68 g/mol |
IUPAC名 |
methyl 5-carbamoyl-1-(3-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-12(18)9-6-15-16(10(9)11(14)17)8-4-2-3-7(13)5-8/h2-6H,1H3,(H2,14,17) |
InChIキー |
NPQMWAIOIBCSQY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
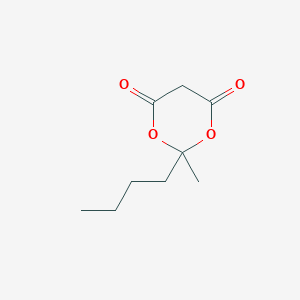
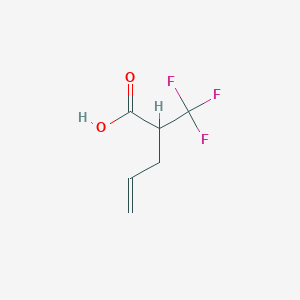
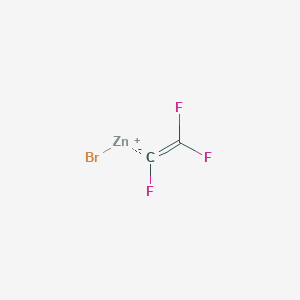
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)


